![molecular formula C21H14O B14759983 14H-Dibenzo[a,j]xanthene CAS No. 224-48-6](/img/structure/B14759983.png)
14H-Dibenzo[a,j]xanthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14H-Dibenzo[a,j]xanthene is an organic compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmaceutical applications, including antiviral, antibacterial, and anti-inflammatory properties . The structure of this compound consists of a xanthene core with two benzene rings fused to it, making it a polycyclic aromatic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Dibenzo[a,j]xanthene can be achieved through various methods. One common approach involves the condensation reaction between β-naphthol and aryl or alkyl aldehydes in the presence of a catalytic system. For example, a synergetic catalytic system combining basic bleaching earth clay and PEG-600 has been used to achieve high yields and shorter reaction times . Another method involves the use of a magnetic covalent organic framework modified with sulfonic acid (Fe3O4@COF-SO3H) as a catalyst, which allows for solvent-free conditions and eco-friendly procedures .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of heterogeneous catalysts, such as mesoporous zirconia modified with tungstophosphoric acid, has been explored for large-scale production. These methods offer advantages such as catalyst recyclability, high product yield, and the avoidance of hazardous reagents .
化学反応の分析
Types of Reactions
14H-Dibenzo[a,j]xanthene undergoes various chemical reactions, including:
Condensation Reactions: The formation of this compound itself is a result of a condensation reaction between β-naphthol and aldehydes.
Oxidation and Reduction:
Substitution Reactions: Substitution reactions involving the aromatic rings can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include β-naphthol, aryl or alkyl aldehydes, and catalysts such as bleaching earth clay, PEG-600, and Fe3O4@COF-SO3H . Reaction conditions often involve solvent-free environments, moderate temperatures, and short reaction times.
Major Products Formed
The major products formed from the reactions involving this compound are typically its derivatives, such as 14-aryl or 14-alkyl substituted xanthenes .
科学的研究の応用
14H-Dibenzo[a,j]xanthene has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 14H-Dibenzo[a,j]xanthene is primarily related to its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological activities. For example, its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or interference with bacterial DNA replication .
類似化合物との比較
Similar Compounds
Similar compounds to 14H-Dibenzo[a,j]xanthene include other xanthene derivatives such as:
- 14-Phenyl-14H-dibenzo[a,j]xanthene
- 14-Aryl-14H-dibenzo[a,j]xanthene derivatives
- N-Substituted Dibenzo[a,j]xanthene-3,11-dicarboxamide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct biological and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
224-48-6 |
|---|---|
分子式 |
C21H14O |
分子量 |
282.3 g/mol |
IUPAC名 |
13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C21H14O/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-12H,13H2 |
InChIキー |
YJXKFHUWKMZHHW-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC3=CC=CC=C23)OC4=C1C5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


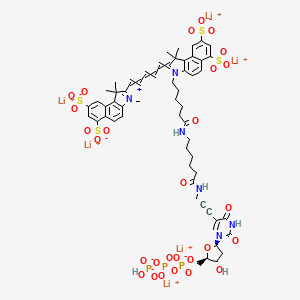
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
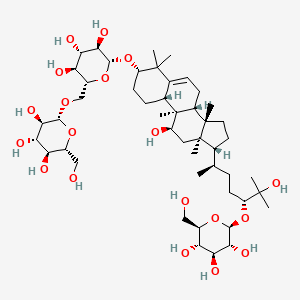
![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
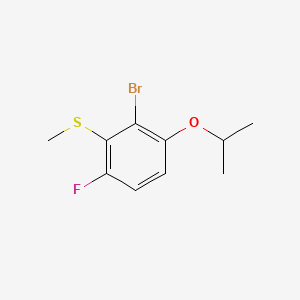
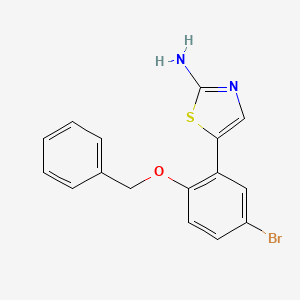
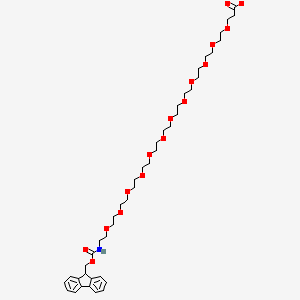
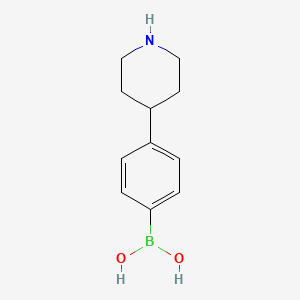
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14759937.png)
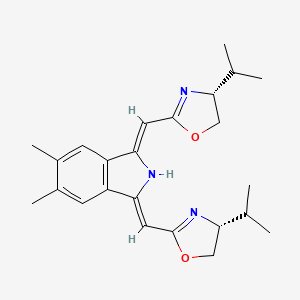
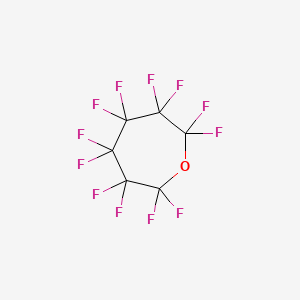
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
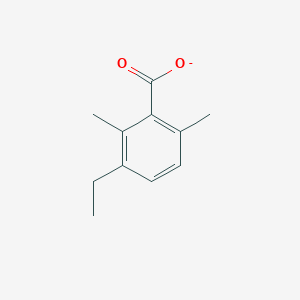
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
